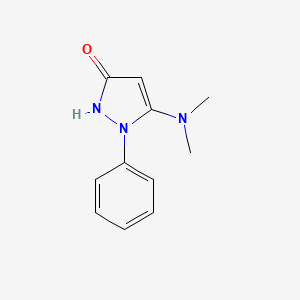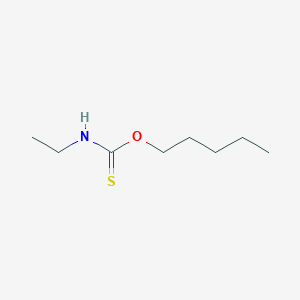
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of formylhydrazine, which is heated under reflux conditions to form the triazole ring . The reaction conditions often include the use of solvents like ethanol and the addition of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
3-Amino-1,2,4-triazole: Another triazole compound with comparable chemical properties.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability.
Uniqueness
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- stands out due to its xylyloxyethyl substituent, which imparts unique chemical properties and enhances its potential applications in various fields. The presence of both amino and xylyloxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
5369-84-6 |
|---|---|
Fórmula molecular |
C12H16N4O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
4-[2-(2,6-dimethylphenoxy)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C12H16N4O/c1-9-4-3-5-10(2)11(9)17-7-6-16-8-14-15-12(16)13/h3-5,8H,6-7H2,1-2H3,(H2,13,15) |
Clave InChI |
BQIJYQMEEOPKBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCCN2C=NN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)


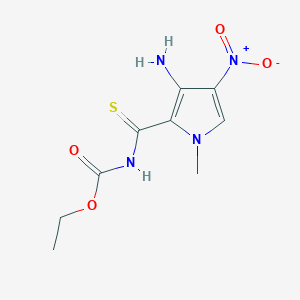
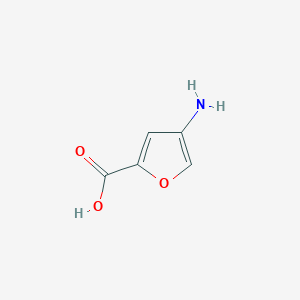

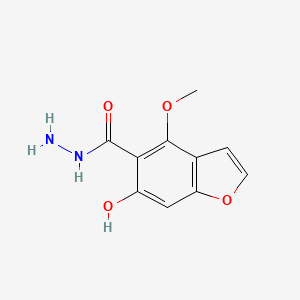

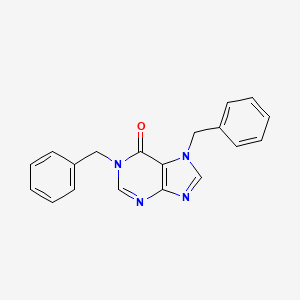
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
